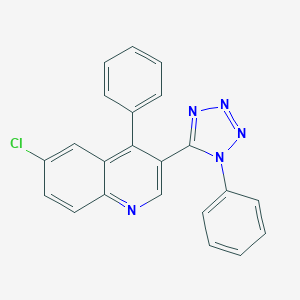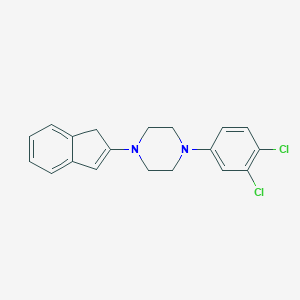
6-chloro-4-phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-4-phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline is a chemical compound with the molecular formula C22H14ClN5. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro group at the 6th position, a phenyl group at the 4th position, and a tetrazolyl group at the 3rd position of the quinoline ring .
准备方法
The synthesis of 6-chloro-4-phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Formation of the Tetrazolyl Group: The tetrazolyl group can be introduced through a cyclization reaction involving an appropriate nitrile precursor and sodium azide (NaN3) under acidic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反应分析
6-chloro-4-phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced quinoline derivatives.
科学研究应用
6-chloro-4-phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 6-chloro-4-phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
相似化合物的比较
6-chloro-4-phenyl-3-(1-phenyl-1H-tetraazol-5-yl)quinoline can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity, chloroquine has a similar quinoline core but lacks the tetrazolyl group.
Quinoline N-oxides: These compounds have an oxidized nitrogen atom in the quinoline ring, which can alter their biological activity.
Tetrazole-containing quinolines: These compounds share the tetrazolyl group but may have different substituents on the quinoline ring, leading to variations in their properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C22H14ClN5 |
|---|---|
分子量 |
383.8g/mol |
IUPAC 名称 |
6-chloro-4-phenyl-3-(1-phenyltetrazol-5-yl)quinoline |
InChI |
InChI=1S/C22H14ClN5/c23-16-11-12-20-18(13-16)21(15-7-3-1-4-8-15)19(14-24-20)22-25-26-27-28(22)17-9-5-2-6-10-17/h1-14H |
InChI 键 |
QCPYMEACPSNFNB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC=C2C4=NN=NN4C5=CC=CC=C5)Cl |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC=C2C4=NN=NN4C5=CC=CC=C5)Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Bis[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,4-diazepane](/img/structure/B396515.png)
![1-[2-(4-Chlorophenyl)indeno[2,1-b]pyran-9-yl]-2,2,2-trifluoroethanone](/img/structure/B396516.png)
![5-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B396517.png)
![5-fluoro-3-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-1H-indole](/img/structure/B396519.png)
![1-(3-Chlorophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B396524.png)
![1-(4-chlorophenyl)-5-[5-(4-methylphenyl)isoxazol-4-yl]-1H-tetraazole](/img/structure/B396525.png)
![1-[6-({2-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]vinyl}amino)-1,3-benzodioxol-5-yl]ethanone](/img/structure/B396526.png)
![5-[5-(3-fluorophenyl)isoxazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B396529.png)
![N-{2-[1-(4-bromophenyl)-1H-tetraazol-5-yl]vinyl}-5-tert-butyl-3-isoxazolamine](/img/structure/B396530.png)
![2,2,2-Trifluoro-1-[2-(4-methylphenyl)indeno[2,1-b]pyran-9-yl]ethanone](/img/structure/B396532.png)
![5-[1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B396535.png)
![5-[1-(2-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-fluorophenyl)-1H-tetraazole](/img/structure/B396536.png)

![1-(4-chlorophenyl)-5-[5-(2-chlorophenyl)-1H-pyrazol-4-yl]-1H-tetraazole](/img/structure/B396538.png)
